molecular formula C5H6INO B082194 3,5-Dimethyl-4-iodoisoxazole CAS No. 10557-85-4

3,5-Dimethyl-4-iodoisoxazole

Cat. No.: B082194
CAS No.: 10557-85-4
M. Wt: 223.01 g/mol
InChI Key: NMNOXVWRJISEFE-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-iodoisoxazole: is an organic compound with the molecular formula C5H6INO and a molecular weight of 223.01 g/mol . It is a derivative of isoxazole, characterized by the presence of iodine at the 4-position and methyl groups at the 3- and 5-positions. This compound is primarily used in research settings and has applications in various fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3,5-Dimethyl-4-iodoisoxazole typically involves the iodination of 3,5-dimethylisoxazole. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions . The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods:

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale iodination reactions using similar conditions as those in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Comparison with Similar Compounds

Properties

IUPAC Name

4-iodo-3,5-dimethyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6INO/c1-3-5(6)4(2)8-7-3/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMNOXVWRJISEFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90346666
Record name 4-Iodo-3,5-dimethylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90346666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10557-85-4
Record name 4-Iodo-3,5-dimethylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90346666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-iodo-3,5-dimethyl-1,2-oxazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 3,5-Dimethyl-4-iodoisoxazole a valuable building block in organic synthesis?

A1: this compound serves as a versatile precursor for various organic compounds due to the reactivity of the iodine atom. It readily undergoes palladium-catalyzed cross-coupling reactions with arylboronic acids and organostannanes to yield 4-aryl-3,5-dimethylisoxazoles. [] This transformation highlights the compound's utility in constructing complex molecules through carbon-carbon bond formation.

Q2: How can this compound be utilized to synthesize 3-aryl-2,4-pentanediones?

A2: The synthesis of 3-aryl-2,4-pentanediones from this compound is a two-step process. First, a palladium-catalyzed cross-coupling reaction with arylboronic acids or organostannanes generates 4-aryl-3,5-dimethylisoxazoles. [] The isoxazole ring in these intermediates is then strategically cleaved, leading to the formation of the desired 3-aryl-2,4-pentanediones. [] This method demonstrates the unique reactivity of the isoxazole moiety and its applicability in targeted synthesis.

Q3: Can this compound be incorporated into photochromic materials?

A3: Yes, this compound can be incorporated into the structure of photochromic diarylethenes. Researchers synthesized [1-(this compound)-2-(2-methyl-(5-ethynyl)trimethylsilane-3-thienyl)perfluorocyclopentene, a diarylethene incorporating the this compound moiety. [] This compound exhibited photochromism in acetonitrile solution, undergoing a reversible ring-opening reaction upon UV irradiation and changing color. [] This example showcases the potential of using this compound as a building block for developing novel photochromic materials.

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